[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester
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Overview
Description
[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester is a chemical compound with a complex structure that includes both carbamate and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester typically involves the reaction of benzyl chloroformate with a suitable amine, followed by the introduction of a methoxymethyl group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms, particularly those involving carbamate and ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester exerts its effects involves the interaction of its functional groups with biological molecules. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components of the compound. These interactions can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- [(Methoxycarbonyl)methyl]carbamic acid benzyl ester
- [(Ethoxymethylcarbamoyl)methyl]carbamic acid benzyl ester
- [(Methoxymethylcarbamoyl)methyl]carbamic acid phenyl ester
Uniqueness
[(Methoxymethylcarbamoyl)methyl]carbamic acid benzyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzyl N-[2-(methoxymethylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-17-9-14-11(15)7-13-12(16)18-8-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTWBZCVNVZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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